molecular formula C14H11FO3 B8297253 Methyl 4-(3-fluorophenoxy)benzoate

Methyl 4-(3-fluorophenoxy)benzoate

Cat. No. B8297253
M. Wt: 246.23 g/mol
InChI Key: XXHOEXLZBRUPPI-UHFFFAOYSA-N
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Patent
US09266832B2

Procedure details

Methyl 4-(3-fluorophenoxy)benzoate (0.202 g; 0.880 mmol) was added to a mixture of NaOH in water (2 mL; 2M) and dioxane (1 mL) and stirred vigorously at room temperature overnight. The resulting mixture was concentrated under reduced pressure and dissolved in water. The aqueous layer was acidified with a solution of hydrogen chloride 6M and the precipitated product was collected by filtration to yield 0.200 g (quantitative) of the title compound as a grey solid which was used without further purification.
Quantity
0.202 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][CH:7]=1.[OH-].[Na+]>O.O1CCOCC1>[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.202 g
Type
reactant
Smiles
FC=1C=C(OC2=CC=C(C(=O)OC)C=C2)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(OC2=CC=C(C(=O)O)C=C2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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